N-pyridin-4-ylglycinamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-N-pyridin-4-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c8-5-7(11)10-6-1-3-9-4-2-6/h1-4H,5,8H2,(H,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URQQNABSHOYOPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1NC(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of N Pyridin 4 Ylglycinamide
Established Synthetic Pathways for N-pyridin-4-ylglycinamide
The primary route to this compound and its analogs involves the formation of an amide bond between 4-aminopyridine (B3432731) and a suitably protected glycine (B1666218) derivative.
Acylation Reactions Involving 4-Aminopyridines
The most direct and widely employed method for the synthesis of N-acyl-4-aminopyridine derivatives is the acylation of 4-aminopyridine. qu.edu.qa This approach can be adapted for the synthesis of this compound. A general and effective method involves the reaction of 4-aminopyridine with an N-protected glycine acid chloride. qu.edu.qa
A plausible synthetic route would commence with the protection of the amino group of glycine, for instance, using a phthaloyl (Pht) or tosyl (Tos) group. The protected glycine is then converted to its corresponding acid chloride, typically using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The subsequent reaction of the N-protected glycine acid chloride with 4-aminopyridine in a suitable solvent, such as dioxane, and in the presence of a base like triethylamine (B128534) (Et₃N) to neutralize the generated HCl, yields the protected this compound derivative. qu.edu.qa The final step involves the deprotection of the amino group. For example, a phthaloyl group can be removed by hydrazinolysis using hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in ethanol (B145695) to afford the target compound, this compound. qu.edu.qa
The reaction conditions, such as temperature and reaction time, can be optimized to maximize the yield of the desired product. Typically, the acylation step is carried out at low temperatures (around 0°C) initially and then allowed to proceed at room temperature. qu.edu.qa The resulting products are often crystalline and can be purified by recrystallization. qu.edu.qa
Table 1: Key Reagents in the Acylation Synthesis of this compound
| Reagent | Role |
| 4-Aminopyridine | Starting material (pyridine core) |
| N-Phthaloylglycine | Protected glycine source |
| Thionyl Chloride | Chlorinating agent |
| Triethylamine | Base (HCl scavenger) |
| Dioxane | Solvent |
| Hydrazine Hydrate | Deprotecting agent |
Exploration of Alternative Synthetic Routes for Related Pyridine (B92270) Derivatives
While direct acylation is a primary method, other synthetic strategies developed for related pyridine derivatives could potentially be applied to the synthesis of this compound.
One such alternative involves the Umpolung Amide Synthesis (UmAS), which has been developed for the synthesis of N-aryl amides. google.com This method utilizes the reaction of α-fluoronitroalkanes with N-aryl hydroxylamines. To adapt this for this compound, one would need to prepare the corresponding N-(pyridin-4-yl)hydroxylamine and a suitable α-fluoro-nitroacetyl precursor. This pathway offers an alternative disconnection approach but may require more extensive synthetic development. google.com
Another approach could involve metal-catalyzed cross-coupling reactions. For instance, copper-catalyzed amidation of arylboronic acids with nitriles has been shown to be an efficient method for forming N-arylamides. nih.gov A strategy could be envisioned where a suitably functionalized pyridineboronic acid derivative is coupled with a glycine-derived nitrile.
Furthermore, ring transformation reactions have been used to synthesize functionalized 4-aminopyridines. For example, 3-methyl-5-nitropyrimidin-4(3H)-one has been shown to react with enaminones to yield 4-aminopyridine derivatives. researchgate.net By carefully selecting the enaminone, it might be possible to introduce the glycinamide (B1583983) side chain or a precursor that can be subsequently converted to it.
Strategies for Derivatization and Analog Synthesis
The structural framework of this compound offers multiple sites for chemical modification, allowing for the generation of a library of analogs with potentially diverse properties.
Functional Group Modifications on the Glycinamide Moiety
The glycinamide portion of the molecule presents several opportunities for derivatization. The primary amine of the glycine side chain can be modified through various reactions. For example, it can be alkylated to introduce new substituents. open.ac.uk The amide bond itself, while generally stable, can be a site for modification, although this is less common.
More specifically, the amino group can be acylated to form secondary amides, sulfonamides, or carbamates, introducing a wide range of functional groups. It can also undergo reductive amination with aldehydes or ketones to yield secondary or tertiary amines. These modifications can significantly alter the polarity, size, and hydrogen bonding capacity of the side chain, which can in turn influence the molecule's biological activity. nih.gov
Regioselective Substitutions on the Pyridine Ring System
The pyridine ring is a versatile scaffold that can be functionalized at various positions. nih.gov Due to the electronic nature of the pyridine ring, direct electrophilic substitution is often challenging and typically occurs at the 3- and 5-positions. However, the amino group at the 4-position can influence the reactivity and regioselectivity of further substitutions.
More advanced techniques, such as directed ortho-metalation, can be employed for regioselective functionalization. chemrxiv.org By using a directing group, it is possible to introduce substituents at specific positions adjacent to the directing group. For this compound, the amide nitrogen could potentially act as a directing group, facilitating substitution at the 3- and 5-positions.
Furthermore, regioselective C-H functionalization methods are emerging as powerful tools for modifying pyridine rings without the need for pre-functionalized starting materials. nih.govresearchgate.net These methods can allow for the introduction of a variety of substituents, including alkyl, aryl, and heteroaryl groups, at specific positions on the pyridine ring. For example, Minisci-type reactions can be used for the C4-alkylation of pyridines, though in the case of this compound, this position is already substituted. chemrxiv.org However, related radical-based methods could potentially be used to functionalize other positions.
Conjugation Strategies for Enhanced Molecular Architectures
Conjugation of this compound to other molecules, such as biomolecules or polymers, can lead to novel constructs with enhanced properties or targeted delivery capabilities. google.com The primary amine on the glycinamide side chain is a key handle for such conjugations.
One common strategy for conjugating molecules to primary amines is through the formation of an amide bond using coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with N-hydroxysuccinimide (NHS). acs.org This allows for the attachment of carboxylic acid-containing molecules.
Another approach is to utilize the nucleophilicity of the amine to react with electrophilic groups on other molecules. For example, it can react with isothiocyanates to form thioureas, or with activated esters. biosyn.com The pyridine nitrogen, with its basic lone pair, can also be a site for conjugation, for example, through quaternization with alkyl halides, although this would impart a positive charge on the molecule. wikipedia.org These conjugation strategies can be used to link this compound to proteins, peptides, or other bioactive molecules to create bifunctional compounds or targeted therapeutic agents. google.comgoogle.com
Advanced Structural Characterization of N Pyridin 4 Ylglycinamide and Its Derivatives
Spectroscopic Elucidation Techniques
Spectroscopic methods are indispensable in modern chemistry for determining molecular structure. By probing the interactions of molecules with electromagnetic radiation, these techniques offer detailed insights into the connectivity of atoms, their chemical environment, and the nature of chemical bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone of organic chemistry, providing unparalleled detail about the structure of molecules in solution. It relies on the magnetic properties of atomic nuclei, which, when placed in a strong magnetic field, can absorb and re-emit electromagnetic radiation at specific frequencies.
Proton (¹H) NMR spectroscopy provides information about the hydrogen atoms within a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment, offering clues about the functional group it belongs to. For N-pyridin-4-ylglycinamide, distinct signals are expected for the protons on the pyridine (B92270) ring, the methylene (B1212753) group of the glycinamide (B1583983) moiety, and the amide protons.
Based on data from structurally similar compounds like N-(pyridin-4-yl)acetamide, the expected chemical shifts for this compound in a solvent like deuterochloroform (CDCl₃) can be predicted. rsc.org The protons on the pyridine ring are typically observed in the aromatic region of the spectrum. The two protons ortho to the nitrogen atom (H-2 and H-6) are expected to appear at a higher chemical shift (downfield) due to the electron-withdrawing nature of the nitrogen, likely in the range of δ 8.3-8.7 ppm. The protons meta to the nitrogen (H-3 and H-5) would consequently appear at a slightly lower chemical shift (upfield), anticipated around δ 7.4-7.8 ppm.
The methylene protons (-CH₂-) of the glycinamide group are expected to produce a singlet around δ 4.0-4.5 ppm. The chemical shift of the amide protons (-NH- and -NH₂), however, can be broad and its position is highly dependent on the solvent, concentration, and temperature, typically appearing over a wide range from δ 5.0 to δ 9.0 ppm. rsc.org
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Pyridine H-2, H-6 | 8.3 - 8.7 | Doublet |
| Pyridine H-3, H-5 | 7.4 - 7.8 | Doublet |
| Methylene (-CH₂-) | 4.0 - 4.5 | Singlet |
| Amide (NH-pyridine) | 7.5 - 9.0 | Broad Singlet |
| Amide (-NH₂) | 5.0 - 7.0 | Broad Singlet |
Note: Predicted values are based on analogous compounds and may vary based on experimental conditions.
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Similar to ¹H NMR, the chemical shifts of carbon atoms are indicative of their electronic environment. For this compound, distinct signals are anticipated for the carbons of the pyridine ring, the methylene carbon, and the carbonyl carbon of the amide group.
Drawing parallels with N-(pyridin-4-yl)acetamide, the carbon atoms of the pyridine ring are expected to resonate in the aromatic region. rsc.org The carbons adjacent to the nitrogen (C-2 and C-6) and the carbon bearing the amino group (C-4) are the most deshielded. The C-4 carbon is expected around δ 148-152 ppm, while the C-2 and C-6 carbons would likely appear near δ 145-150 ppm. The C-3 and C-5 carbons are expected at a higher field, around δ 110-115 ppm.
The carbonyl carbon (C=O) of the glycinamide moiety is characteristically found further downfield, typically in the range of δ 168-172 ppm. The methylene carbon (-CH₂-) would be observed at a much higher field, likely in the range of δ 40-45 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 168 - 172 |
| Pyridine C-4 | 148 - 152 |
| Pyridine C-2, C-6 | 145 - 150 |
| Pyridine C-3, C-5 | 110 - 115 |
| Methylene (-CH₂-) | 40 - 45 |
Note: Predicted values are based on analogous compounds and may vary based on experimental conditions.
Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different molecules in a mixture based on their diffusion coefficients. This method is particularly useful for analyzing the composition of a sample, studying molecular aggregation, and determining the size and shape of molecules in solution. The diffusion coefficient is inversely related to the size of the molecule; larger molecules diffuse more slowly and thus have smaller diffusion coefficients.
In the context of this compound and its derivatives, DOSY NMR can be employed to:
Confirm Purity: A pure sample of this compound will exhibit a single diffusion coefficient, resulting in all its ¹H NMR signals aligning horizontally in the 2D DOSY spectrum.
Analyze Derivatives: When synthesizing derivatives of this compound, DOSY can confirm the formation of the new, larger molecule, which will have a smaller diffusion coefficient than the starting materials.
Study Intermolecular Interactions: DOSY can be used to study hydrogen bonding or other non-covalent interactions that might lead to the formation of dimers or larger aggregates in solution, which would be indicated by a decrease in the measured diffusion coefficient.
The experiment involves acquiring a series of ¹H NMR spectra with varying pulsed field gradient strengths. The signal intensity of each peak decreases as the gradient strength increases, and this decay is fitted to an equation to calculate the diffusion coefficient.
Table 3: Expected Application of DOSY NMR for this compound Characterization
| Application | Expected Observation |
| Purity Assessment | All proton signals of the compound align at a single diffusion coefficient value. |
| Derivative Formation | The product will show a smaller diffusion coefficient compared to the reactants. |
| Aggregation Studies | A concentration-dependent decrease in the diffusion coefficient would suggest aggregation. |
Carbon-13 (¹³C) NMR Spectroscopy
Vibrational Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique that measures the absorption of infrared radiation by a sample. The resulting spectrum displays absorption bands corresponding to specific vibrational modes of the functional groups present in the molecule.
For this compound, several key vibrational bands are expected:
N-H Stretching: The N-H stretching vibrations of the primary (-NH₂) and secondary (-NH-) amide groups are expected to appear in the region of 3200-3400 cm⁻¹. These bands are often broad due to hydrogen bonding.
C=O Stretching (Amide I): A strong absorption band, known as the Amide I band, is characteristic of the carbonyl group (C=O) in the amide functionality and is expected to appear around 1650-1680 cm⁻¹.
N-H Bending (Amide II): The N-H bending vibration, or Amide II band, is typically observed in the range of 1510-1570 cm⁻¹.
C-N Stretching: The stretching vibration of the C-N bond is expected in the region of 1200-1350 cm⁻¹.
Pyridine Ring Vibrations: The C=C and C=N stretching vibrations within the pyridine ring will give rise to a series of sharp bands in the 1400-1600 cm⁻¹ region. A comparative analysis of the FTIR spectra of 4-aminopyridine (B3432731) functionalized materials can provide further insight. researchgate.net
Table 4: Predicted FTIR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretching | Amide (NH, NH₂) | 3200 - 3400 | Medium-Strong, Broad |
| C=O Stretching (Amide I) | Carbonyl | 1650 - 1680 | Strong |
| C=C, C=N Stretching | Pyridine Ring | 1400 - 1600 | Medium-Strong, Sharp |
| N-H Bending (Amide II) | Amide (NH) | 1510 - 1570 | Medium |
| C-N Stretching | Amide, Aryl Amine | 1200 - 1350 | Medium |
Note: Predicted values are based on characteristic group frequencies and may be influenced by the molecular environment and physical state of the sample.
Raman Spectroscopy
Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about molecular vibrations, yielding a specific fingerprint for a particular compound. mdpi.com The analysis of this compound by Raman spectroscopy reveals characteristic vibrational modes associated with its primary functional groups: the pyridine ring, the amide linkage, and the terminal amine.
The Raman spectrum is typically dominated by vibrations of the pyridine ring. Based on studies of pyridine and its derivatives, very intense bands are expected around 1000 cm⁻¹ and 1030 cm⁻¹, which are assigned to the ring breathing modes. researchgate.net Other significant bands for the pyridine moiety include C-H stretching vibrations, in-plane and out-of-plane C-H bending, and ring deformation modes.
The amide group also contributes distinct signals to the Raman spectrum. The amide I band, primarily associated with the C=O stretching vibration, and the amide III band, which arises from coupled N-H in-plane bending and C-N stretching vibrations, are key indicators of the peptide-like linkage within the molecule. spectroscopyonline.com The N-H stretching vibrations from both the secondary amide and the primary amine end of the glycinamide portion are also observable, typically in the higher frequency region of the spectrum. researchgate.net
Table 1: Expected Characteristic Raman Bands for this compound
| Wavenumber (cm⁻¹) | Assignment | Functional Group |
|---|---|---|
| ~3400-3200 | N-H Stretching | Primary and Secondary Amine/Amide |
| ~1650 | Amide I (C=O Stretch) | Amide |
| ~1600 | Aromatic Ring Stretch | Pyridine |
| ~1300 | Amide III (N-H Bend, C-N Stretch) | Amide |
| ~1030 | Ring Breathing Mode | Pyridine |
Mass Spectrometry
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight and elemental composition of a compound.
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) provides highly accurate mass measurements, enabling the determination of a molecule's elemental formula. researchgate.net In this technique, a solution of the analyte is sprayed into an electric field, generating charged droplets from which ions are produced. researchgate.net For this compound (molecular formula C₇H₉N₃O), analysis is typically performed in positive ion mode, where the molecule is protonated to form the [M+H]⁺ ion. The high-resolution measurement of this ion's mass-to-charge ratio allows for unambiguous confirmation of its elemental composition, distinguishing it from other compounds with the same nominal mass.
The precise theoretical mass can be calculated by summing the masses of the most abundant isotopes of its constituent atoms. This calculated value is then compared to the experimentally measured mass.
Table 2: HR-ESI-MS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₇H₉N₃O |
| Ionization Mode | ESI Positive |
| Ion Observed | [M+H]⁺ |
| Calculated m/z | 152.08184 |
| Measured m/z | (Value to be inserted from experimental data) |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, causing the promotion of electrons from a ground state to a higher energy state. vscht.cz The resulting spectrum is useful for characterizing compounds containing chromophores—groups of atoms responsible for light absorption. vscht.cz
The structure of this compound contains two primary chromophores: the pyridine ring and the amide group. The pyridine ring undergoes π → π* transitions, while the amide group can exhibit both n → π* and π → π* transitions. vscht.cz The absorption spectrum is a composite of these electronic transitions. The position and intensity of the absorption maxima (λ_max) are sensitive to the molecular environment and solvent polarity. For instance, studies on pyridine-containing compounds show that interactions like protonation or hydrogen bonding can significantly shift the absorption bands. rsc.orgresearchgate.net
Table 3: Expected UV-Vis Absorption Data for this compound
| λ_max (nm) | Molar Absorptivity (ε) | Transition Type | Chromophore |
|---|---|---|---|
| (Experimental Value 1) | (Experimental Value) | π → π* | Pyridine Ring |
Crystallographic Analysis
Crystallographic analysis provides definitive information about the three-dimensional arrangement of atoms within a crystal, offering insights into molecular structure, conformation, and intermolecular interactions.
Single-Crystal X-ray Diffraction (XRD) for Molecular Structure Determination
For this compound, XRD analysis would provide the exact spatial arrangement of the pyridine ring relative to the glycinamide side chain. The data obtained from such an analysis includes the crystal system, space group, and the dimensions of the unit cell—the fundamental repeating unit of the crystal lattice. researchgate.netiastate.edu A related compound, pyridine 4-carbaldehyde semicarbazone, was found to crystallize in a triclinic system with the space group P-1, which provides a reference for the type of structures these molecules can form. ajchem-a.com
Table 4: Illustrative Crystallographic Data for a Pyridine Derivative
| Parameter | Example Value |
|---|---|
| Compound Name | Pyridine 4-carbaldehyde semicarbazone ajchem-a.com |
| Chemical Formula | C₇H₈N₄O |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 6.1364(3) |
| b (Å) | 7.9158(4) |
| c (Å) | 8.7610(4) |
| α (°) | 82.529(2) |
| β (°) | 84.153(2) |
| γ (°) | 74.524(2) |
| Volume (ų) | 403.43(3) |
Note: This table shows data for a related compound to illustrate the parameters obtained from a single-crystal XRD study. The actual data for this compound would need to be determined experimentally.
Analysis of Crystal Packing and Intermolecular Interactions
The arrangement of molecules within a crystal, known as crystal packing, is governed by intermolecular interactions. numberanalytics.com These non-covalent forces, particularly hydrogen bonds, are crucial in determining the final crystal structure. rsc.orgresearchgate.net
In this compound, the potential for extensive hydrogen bonding is high due to the presence of multiple donor and acceptor sites. The amide (–NH–) and terminal amine (–NH₂) groups are effective hydrogen bond donors, while the pyridine nitrogen, carbonyl oxygen, and terminal amine nitrogen can all act as hydrogen bond acceptors. It is expected that these interactions would be the dominant force directing the crystal packing, likely forming complex three-dimensional networks. nih.gov In many nitrogen-containing heterocyclic compounds, N···H interactions are the principal driving force for crystal formation. mdpi.com Furthermore, the planar pyridine rings may engage in π-π stacking interactions, further stabilizing the crystal lattice. mdpi.com
Table 5: Potential Hydrogen Bond Interactions in Crystalline this compound
| Donor (D) | Hydrogen (H) | Acceptor (A) | Interaction Type |
|---|---|---|---|
| N (Amide) | H | O (Carbonyl) | Intermolecular/Intramolecular |
| N (Amide) | H | N (Pyridine) | Intermolecular |
| N (Amine) | H | O (Carbonyl) | Intermolecular |
| N (Amine) | H | N (Pyridine) | Intermolecular |
Determination of Crystallographic Parameters (e.g., Unit Cell Dimensions, Space Group)
The crystal structures of several derivatives of this compound have been elucidated using single-crystal X-ray diffraction techniques. These investigations have revealed a variety of crystal systems and space groups, highlighting the structural diversity of these compounds.
Detailed research findings for selected derivatives are presented below:
Pyridin-4-ylmethyl 4-nitrobenzoate : The crystal structure of this derivative has been determined to be in the monoclinic system. jst.go.jpresearchgate.netresearchgate.netresearcher.life It crystallizes in the space group P2₁/n. jst.go.jpresearchgate.netresearchgate.net The unit cell parameters were found to be a = 9.981(2) Å, b = 12.347(3) Å, c = 10.161(3) Å, with a β angle of 101.450(9)°. jst.go.jpresearchgate.netresearchgate.net The crystal structure was solved by intrinsic phasing and refined to final R-values indicating a high-quality structural determination. researchgate.net
N,N′-bis(pyridin-4-ylmethyl)cyclohexane-1,4-diammonium dichloride dihydrate : This salt was synthesized through the protonation of N,N-bis(pyridin-4-ylmethyl)cyclohexane-1,4-diamine with hydrochloric acid. iucr.orgscienceopen.com Its crystal structure belongs to the monoclinic system with the space group P2₁/c. scienceopen.com The dication lies on a crystallographic inversion center. iucr.orgscienceopen.com The unit cell dimensions at a temperature of 173 K are a = 8.2739(2) Å, b = 17.4955(5) Å, c = 7.2365(2) Å, and β = 108.756(1)°. scienceopen.com In the crystal, the dications, chloride anions, and water molecules are interconnected through a network of hydrogen bonds and C—H⋯π interactions, forming a three-dimensional structure. iucr.org
(Pyridin-4-yl)methyl N′-(3-phenylallylidene)hydrazinecarbodithioate : This compound crystallizes in the triclinic space group P-1. nih.gov The unit cell dimensions were determined at a temperature of 100 K as a = 5.3784(5) Å, b = 10.1570(9) Å, c = 14.5488(17) Å, with angles α = 77.315(9)°, β = 84.735(9)°, and γ = 78.193(8)°. nih.gov The molecule adopts an L-shape, and the crystal packing is stabilized by N—H⋯N hydrogen bonding and C—H⋯π interactions. nih.gov
Pyridin-4-ylmethyl 4-aminobenzoate : The crystallographic data for this compound shows unit cell parameters of a = 11.1735(16) Å, b = 8.3548(13) Å, and c = 12.3831(17) Å. researchgate.net
Silver(I) coordination polymer with N-(pyridin-4-ylmethyl)pyridine-3-amine : A helical silver(I) coordination polymer, {[Ag(C₁₁H₁₁N₃)]NO₃·2(CH₃)₂SO}n, was formed using an N-(pyridin-4-ylmethyl)pyridine-3-amine ligand. nih.gov The structure consists of a helical chain that propagates along the b-axis with a pitch length of 16.7871(8) Å. nih.gov The Ag(I) atoms are bridged by two pyridine nitrogen atoms from two different ligands, resulting in a slightly distorted linear coordination geometry. nih.gov
The crystallographic parameters for these derivatives are summarized in the interactive data table below.
Table 1: Crystallographic Data for Derivatives of this compound
| Compound Name | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |
|---|---|---|---|---|---|---|---|---|---|
| Pyridin-4-ylmethyl 4-nitrobenzoate | Monoclinic | P2₁/n | 9.981(2) | 12.347(3) | 10.161(3) | 90 | 101.450(9) | 90 | jst.go.jpresearchgate.net |
| N,N′-bis(pyridin-4-ylmethyl)cyclohexane-1,4-diammonium dichloride dihydrate | Monoclinic | P2₁/c | 8.2739(2) | 17.4955(5) | 7.2365(2) | 90 | 108.756(1) | 90 | scienceopen.com |
| (Pyridin-4-yl)methyl N′-(3-phenylallylidene)hydrazinecarbodithioate | Triclinic | P-1 | 5.3784(5) | 10.1570(9) | 14.5488(17) | 77.315(9) | 84.735(9) | 78.193(8) | nih.gov |
Theoretical and Computational Studies of N Pyridin 4 Ylglycinamide
Quantum Chemical Methodologies
Quantum chemical methodologies are powerful computational tools used to investigate the molecular and electronic properties of chemical compounds from first principles. These methods would be essential for a detailed theoretical understanding of N-pyridin-4-ylglycinamide.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. It is based on determining the electron density rather than the complex many-electron wavefunction. For a molecule like this compound, DFT would be the method of choice for balancing computational cost and accuracy.
Optimization of Molecular Geometry and Electronic Structure
A crucial first step in any computational study is to find the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. Using DFT, typically with a functional like B3LYP and a basis set such as 6-311++G(d,p), researchers can calculate the geometry at which the molecule has the lowest possible energy. This process involves systematically adjusting bond lengths, bond angles, and dihedral angles until a true energy minimum on the potential energy surface is located. rsc.org The resulting optimized structure provides key insights into the molecule's shape and steric properties. A hypothetical table of optimized parameters for this compound would look like the following:
| Parameter | Bond/Angle | Calculated Value (Å or °) |
| Bond Length | Pyridine (B92270) C-N | Data not available |
| Bond Length | Amide C=O | Data not available |
| Bond Length | Amide C-N | Data not available |
| Bond Angle | C-N-C (Pyridine-Amine) | Data not available |
| Dihedral Angle | Pyridine-Amine-Glycinamide | Data not available |
| This table is for illustrative purposes only. No published data is available for this compound. |
Prediction of Vibrational Frequencies and Spectroscopic Properties
Once the molecular geometry is optimized, the same DFT methods can be used to predict the vibrational frequencies of the molecule. These calculations simulate the molecule's infrared (IR) and Raman spectra by determining the energies of its normal modes of vibration. acs.org Each calculated frequency corresponds to a specific type of molecular motion, such as the stretching of the C=O bond in the amide group or the ring breathing mode of the pyridine moiety. Comparing these predicted spectra with experimentally recorded spectra is a standard method for confirming the structure of a synthesized compound.
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |
| N-H Stretch | Amine/Amide | Data not available |
| C=O Stretch | Amide | Data not available |
| Pyridine Ring Stretch | Aromatic Ring | Data not available |
| C-N Stretch | Amine/Amide | Data not available |
| This table is for illustrative purposes only. No published data is available for this compound. |
Ab Initio and Semiempirical Computational Approaches
Beyond DFT, other methods could be applied. Ab initio (from the beginning) methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), solve the Schrödinger equation without using experimental data, offering high accuracy at a greater computational cost. acs.org Semiempirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them faster but generally less accurate than DFT or ab initio methods. The choice of method depends on the desired balance between accuracy and the computational resources available.
Analysis of Electronic Properties
Understanding the electronic properties of a molecule is key to predicting its reactivity and behavior.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. lookchem.com A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the ground state. lookchem.com DFT calculations provide the energies and spatial distributions of these orbitals, allowing for the prediction of the most likely sites for electrophilic and nucleophilic attack.
| Property | Calculated Value (eV) |
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
| This table is for illustrative purposes only. No published data is available for this compound. |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species, such as receptors or substrates. The MEP map is color-coded to indicate different regions of electrostatic potential.
In a theoretical MEP analysis of this compound, the map would reveal the electron-rich and electron-poor regions of the molecule. Typically, regions of negative potential, shown in shades of red, are associated with lone pairs of electrons on electronegative atoms and are indicative of sites susceptible to electrophilic attack. researchgate.net Regions of positive potential, colored in blue, are generally found around hydrogen atoms bonded to electronegative atoms and represent likely sites for nucleophilic attack. researchgate.netwolfram.com Green and yellow areas denote regions of near-zero or intermediate potential. researchgate.net
For this compound, the MEP map would likely highlight the nitrogen atom of the pyridine ring and the oxygen atom of the amide group as regions of high electron density (negative potential). uni-muenchen.denih.gov Conversely, the hydrogen atoms of the amide and amine groups would be characterized by positive electrostatic potential. mdpi.com This information is crucial for understanding the molecule's non-covalent interaction patterns, such as hydrogen bonding, which are fundamental to its biological activity and material properties. nih.gov
Table 1: Predicted MEP Characteristics for this compound
| Molecular Region | Predicted Electrostatic Potential | Color on MEP Map | Implication |
|---|---|---|---|
| Pyridine Nitrogen | Negative | Red | Site for electrophilic attack / Hydrogen bond acceptor |
| Amide Oxygen | Negative | Red | Site for electrophilic attack / Hydrogen bond acceptor |
| Amide/Amine Hydrogens | Positive | Blue | Site for nucleophilic attack / Hydrogen bond donor |
| Carbon Backbone | Near-zero | Green | Low reactivity |
Natural Bond Orbital (NBO) and Mulliken Population Analyses
Natural Bond Orbital (NBO) and Mulliken population analyses are computational methods used to study the distribution of electron density within a molecule and the nature of chemical bonds. uni-rostock.deresearchgate.net These analyses provide a quantitative description of charge distribution, atomic charges, and the delocalization of electrons, which are key to understanding molecular stability and reactivity. researchgate.netresearchgate.net
Mulliken Population Analysis: This method partitions the total electron density among the atoms in a molecule, providing a straightforward way to calculate partial atomic charges. researchgate.net For this compound, a Mulliken analysis would assign numerical values for the charge on each atom, helping to identify the most positively and negatively charged centers in the molecule. However, Mulliken charges are known to be highly dependent on the basis set used in the calculation and can sometimes yield unphysical results. wisc.edu
Natural Bond Orbital (NBO) Analysis: NBO analysis transforms the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to the familiar Lewis structure concepts of core electrons, lone pairs, and bonds. uni-muenchen.de This method provides a more chemically intuitive and stable picture of electron distribution than Mulliken analysis. uni-rostock.dewisc.edu
An NBO analysis of this compound would provide detailed information on:
Hybridization: The type of hybrid orbitals (e.g., sp², sp³) used by each atom to form bonds.
Bonding and Lone Pairs: A clear depiction of the sigma (σ) and pi (π) bonds, as well as the lone pairs of electrons, for instance, on the nitrogen and oxygen atoms.
Hyperconjugative Interactions: It quantifies the stabilizing interactions that arise from the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. uni-muenchen.de For example, it could reveal interactions between the lone pair on the amide nitrogen and the antibonding orbitals of adjacent groups, which are crucial for understanding conformational preferences and reactivity.
The analysis of donor-acceptor interactions within the NBO framework provides a quantitative measure of intramolecular charge transfer and electron delocalization, offering deep insights into the molecule's electronic structure. researchgate.net
Table 2: Expected Outputs from NBO Analysis of this compound
| NBO Analysis Output | Description | Significance |
|---|---|---|
| Natural Atomic Charges | Provides a more robust measure of charge distribution on each atom compared to Mulliken charges. wisc.edu | Helps in understanding electrostatic interactions and reactivity. |
| Hybridization | Describes the atomic orbitals involved in bonding (e.g., sp, sp², sp³). | Determines molecular geometry and bond angles. |
| Donor-Acceptor Interactions | Quantifies the energy of delocalization from filled (donor) orbitals to empty (acceptor) orbitals. uni-muenchen.de | Explains molecular stability, bond character, and intramolecular charge transfer. |
Molecular Simulation Techniques
Molecular simulations are powerful computational methods that model the behavior of atoms and molecules over time, providing dynamic insights into molecular properties and interactions that are often inaccessible through static models.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics
Molecular Dynamics (MD) is a simulation technique that calculates the physical movements of atoms and molecules over a specific period. wikipedia.org By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a view of the dynamic evolution of the system, revealing how the molecule behaves, changes shape, and interacts with its environment. mdpi.comresearchgate.net
For this compound, MD simulations would be instrumental in:
Conformational Analysis: The molecule possesses several rotatable bonds, leading to a large number of possible conformations. MD simulations can explore the conformational landscape to identify the most stable, low-energy structures and the energy barriers between them.
Solvent Effects: By simulating the molecule in a solvent like water, MD can provide a realistic picture of how solvent molecules arrange around the solute and influence its conformation and dynamics through hydrogen bonding and other intermolecular forces.
Flexibility and Fluctuations: MD simulations can quantify the flexibility of different parts of the molecule by calculating metrics like the Root Mean Square Fluctuation (RMSF) for each atom. This can highlight rigid and flexible regions, which is important for understanding its interaction with biological targets. researchgate.net
Molecular Docking Investigations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or nucleic acid). jscimedcentral.com It is a cornerstone of structure-based drug design, used to predict the binding mode and affinity of a small molecule to a biological target. mdpi.complos.org
In the context of this compound, molecular docking studies would involve:
Preparation: Obtaining or modeling the 3D structures of both this compound (the ligand) and a specific biological target.
Sampling: Placing the ligand in the binding site of the target and systematically exploring various orientations and conformations. jscimedcentral.com
Scoring: Using a scoring function to estimate the binding affinity for each pose, typically reported as a binding energy (e.g., in kcal/mol). plos.org Lower binding energies generally indicate more favorable interactions. mdpi.com
Docking studies could identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between this compound and amino acid residues in the active site of a target protein. e-nps.or.kr Such studies are crucial for hypothesizing its mechanism of action and for guiding the design of more potent analogs. nih.govnih.gov
Studies on Intercalation Mechanisms and Host-Guest Interactions
Intercalation refers to the insertion of a molecule between the base pairs of DNA or into layered materials. Host-guest chemistry, a broader field, involves the study of complexes formed by a larger 'host' molecule enclosing a smaller 'guest' molecule.
Computational methods can be employed to study the potential of this compound to act as a guest molecule or an intercalating agent.
DNA Intercalation: Molecular docking and MD simulations could be used to model the interaction of this compound with a DNA double helix. These simulations would assess its ability to slide between base pairs and would characterize the stability of the resulting complex, identifying the key forces (e.g., π-π stacking with the DNA bases, electrostatic interactions with the phosphate (B84403) backbone) that drive the binding.
Host-Guest Interactions: If this compound were to be studied as a guest, simulations could model its encapsulation within a host molecule, such as a cyclodextrin (B1172386) or a calixarene. These studies would calculate the binding free energy and reveal the specific interactions that stabilize the host-guest complex, which is relevant for applications in drug delivery, sensing, and catalysis.
Applications of Machine Learning in Molecular Modeling
Machine learning (ML), a subset of artificial intelligence, is rapidly transforming molecular modeling and drug discovery. researchgate.net ML models can learn complex relationships between molecular structure and properties from large datasets, enabling rapid and accurate predictions. uni.luarxiv.org
For a molecule like this compound, ML could be applied in several ways:
Predicting Physicochemical Properties: ML models, trained on vast chemical databases, can predict properties like solubility, toxicity, and metabolic stability from the molecular structure alone, accelerating the drug development process. researchgate.netfrontiersin.org
Developing Scoring Functions: In molecular docking, ML can be used to create more accurate scoring functions for predicting binding affinities, outperforming traditional physics-based functions. researchgate.net
Accelerating MD Simulations: ML potentials, derived from quantum mechanical calculations, can replace computationally expensive force fields, allowing for MD simulations that are both faster and more accurate. uni.lu
De Novo Design: Generative ML models can design novel molecules with desired properties, potentially creating derivatives of this compound with enhanced activity or improved pharmacokinetic profiles. researchgate.netnih.gov
Coordination Chemistry of N Pyridin 4 Ylglycinamide As a Ligand
Ligand Properties and Identification of Potential Coordination Sites
N-pyridin-4-ylglycinamide possesses several potential coordination sites that can donate electron pairs to a metal center. The most prominent of these is the nitrogen atom of the pyridine (B92270) ring. The lone pair of electrons on this endocyclic nitrogen is located in an sp² hybrid orbital, perpendicular to the aromatic π-system, making it readily available for forming a coordinate bond with a metal ion. jscimedcentral.com The basicity and donor strength of this pyridine nitrogen are key properties influencing its coordination behavior. wikipedia.org Pyridine and its derivatives are well-established ligands in coordination chemistry, known for their stable and well-defined coordination capabilities.
Other potential, though generally less favored, coordination sites include the oxygen and nitrogen atoms of the amide group in the glycinamide (B1583983) side chain. The amide oxygen has lone pairs that could coordinate to a metal ion, and the amide nitrogen could potentially coordinate after deprotonation. However, the pyridine nitrogen is typically the strongest Lewis base in the molecule and is sterically more accessible, making it the primary coordination site. rsc.org Coordination through the amide group is less common but can occur under specific conditions or with particular metal ions, potentially leading to chelation or bridging behavior.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes using this compound as a ligand generally follows established methods for creating coordination compounds with pyridine-type ligands. These procedures typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. ijrar.orgjournalononcology.org
This compound is expected to form stable complexes with a wide range of transition metal ions. The synthesis usually involves dissolving the ligand and a metal salt, such as a halide, nitrate, or perchlorate, in a solvent like ethanol (B145695), methanol, or acetonitrile. jscimedcentral.comjournalononcology.org The mixture is then stirred, sometimes with heating, to facilitate the reaction and subsequent crystallization of the complex. journalononcology.org
Complexes with various metal ions have been synthesized using analogous pyridine-based ligands, suggesting that this compound could coordinate to:
Silver(I): Known to form coordination polymers or discrete complexes with pyridine ligands, often exhibiting linear or distorted geometries. rsc.orgrsc.orgnih.gov
Nickel(II): Can form complexes with various geometries, including octahedral and square planar, depending on the supporting ligands and reaction conditions. jscimedcentral.comjournalononcology.orgnih.gov
Copper(I): Often forms tetrahedral or distorted tetrahedral complexes. rsc.orgrsc.org
Zinc(II): As a d¹⁰ ion, it typically forms colorless, diamagnetic complexes with tetrahedral or octahedral geometries. journalononcology.orgajol.inforsc.org
Palladium(II): A d⁸ ion that strongly favors the formation of square planar complexes. researchgate.netnih.gov
Cobalt(II): Can form complexes in various geometries, including tetrahedral and octahedral, which are often highly colored and paramagnetic. rsc.orgrsc.orgnih.govmdpi.com
Lead(II): Can form complexes with variable coordination numbers due to the influence of the 6s² lone pair.
The stoichiometry of the resulting complexes (i.e., the ligand-to-metal ratio) can often be controlled by adjusting the molar ratio of the reactants. rsc.org
The characterization of newly synthesized this compound-metal complexes relies on a suite of spectroscopic techniques to confirm the coordination of the ligand to the metal center and to elucidate the structure of the complex. journalononcology.orgnih.govsciencepg.com
Infrared (IR) Spectroscopy: IR spectroscopy is a fundamental tool for verifying coordination. The vibrational modes of the pyridine ring are sensitive to the coordination of the nitrogen atom to a metal. A key indicator is the shift of the pyridine ring breathing mode, which appears around 992 cm⁻¹ in the free ligand, to a higher frequency (e.g., 1014 cm⁻¹) upon complexation. Other in-plane and out-of-plane ring deformation bands also shift. Additionally, changes in the stretching frequencies of the amide group's C=O (carbonyl) and N-H bonds can provide evidence of their involvement, or lack thereof, in coordination. researchgate.net The appearance of new bands in the far-IR region (typically 400-200 cm⁻¹) can be assigned to metal-nitrogen stretching vibrations, directly confirming the M-N bond formation.
Table 1: Expected IR Spectral Changes for this compound Upon Coordination
| Vibrational Mode | Free Ligand (Approx. cm⁻¹) | Coordinated Ligand (Approx. cm⁻¹) | Interpretation |
|---|---|---|---|
| N-H Stretch (amide) | 3300-3100 | Shift | Indicates change in H-bonding or coordination |
| C=O Stretch (amide) | ~1680 | Shift | Indicates change in H-bonding or coordination |
| Pyridine Ring Breathing | ~992 | >1000 | Confirms coordination of pyridine-N atom |
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, such as those of Zinc(II) or Palladium(II), NMR spectroscopy is highly informative. numberanalytics.comresearchgate.net Upon coordination, the electron density around the pyridine ring changes, leading to a downfield shift of the signals for the α, β, and γ protons and carbons of the pyridine ring in ¹H and ¹³C NMR spectra. nih.govorientjchem.org The magnitude of this shift can sometimes correlate with the strength of the metal-ligand bond. For paramagnetic complexes, like many of those with Cobalt(II) or Nickel(II), NMR signals are often significantly broadened and shifted, making analysis more complex but still possible.
Table 2: Expected ¹H NMR Chemical Shift Changes for this compound Protons Upon Coordination to a Diamagnetic Metal
| Proton | Free Ligand (Approx. ppm) | Coordinated Ligand (Approx. ppm) | Interpretation |
|---|---|---|---|
| Pyridine Hα (ortho to N) | ~8.5 | Shift downfield | Deshielding due to electron donation to metal nih.gov |
| Pyridine Hβ (meta to N) | ~7.3 | Shift downfield | Deshielding due to electron donation to metal nih.gov |
| Glycinamide CH₂ | ~4.1 | Minor shift | Less affected if amide group is not coordinated |
UV-Visible (UV-Vis) Spectroscopy: For complexes of d-block metals, UV-Vis spectroscopy can reveal electronic transitions that are characteristic of the coordinated species. New absorption bands may appear in the visible or near-UV region upon complexation. These can often be assigned to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions. rsc.orgsciencepg.com For colored complexes, such as those of Copper(II), Nickel(II), or Cobalt(II), weaker absorption bands corresponding to d-d electronic transitions can also be observed, providing information about the coordination geometry and ligand field strength. sciencepg.comresearchgate.net
Spectroscopic Characterization of Metal Complexes (e.g., NMR, IR, UV-Vis)
Theoretical Studies on Coordination Modes and Complex Stability
Theoretical and computational methods, particularly Density Functional Theory (DFT), serve as powerful tools to complement experimental findings in the study of this compound complexes. mdpi.com DFT calculations can be used to model the geometry of potential complexes, predicting bond lengths and angles that can be compared with data from X-ray crystallography.
Furthermore, these studies can help determine the relative stability of different possible coordination modes (e.g., monodentate vs. bidentate chelation) by comparing their calculated energies. Theoretical calculations can also predict and help assign vibrational frequencies from IR spectra and simulate electronic transitions observed in UV-Vis spectra. mdpi.comresearchgate.net This synergy between theoretical modeling and experimental results provides a deeper understanding of the electronic structure, bonding, and stability of the metal complexes formed by this compound.
Molecular Interactions and in Vitro Biological Mechanisms of N Pyridin 4 Ylglycinamide
Receptor Binding Kinetics (In Vitro)
The study of receptor binding kinetics provides crucial insights into the dynamic interaction between a ligand, such as N-pyridin-4-ylglycinamide, and its target receptor. This analysis goes beyond simple affinity measurements to characterize the rates of association and dissociation, which can be critical determinants of a compound's pharmacological activity.
The association rate constant (k_on) quantifies the speed at which a ligand binds to a receptor to form a complex, while the dissociation rate constant (k_off) describes the rate at which this complex breaks apart. malvernpanalytical.comnih.gov These parameters are fundamental to understanding the temporal dynamics of the ligand-receptor interaction. nih.gov
To determine these constants for this compound, one would typically employ techniques such as surface plasmon resonance (SPR) or bio-layer interferometry (BLI). malvernpanalytical.com These methods monitor the binding of the analyte (this compound) to a ligand (the receptor) immobilized on a sensor surface in real-time. malvernpanalytical.com The resulting sensorgram, a plot of response versus time, allows for the calculation of k_on during the association phase and k_off during the dissociation phase. malvernpanalytical.com Another approach involves kinetic radioligand binding assays, where the binding of a radiolabeled form of the compound is measured over time. researchgate.net
Table 1: Hypothetical Data Table for Receptor Binding Rate Constants of this compound
| Target Receptor | Association Rate Constant (k_on) (M⁻¹s⁻¹) | Dissociation Rate Constant (k_off) (s⁻¹) |
| Receptor X | Data not available | Data not available |
| Receptor Y | Data not available | Data not available |
| Receptor Z | Data not available | Data not available |
Note: This table is for illustrative purposes only. No experimental data for this compound is currently available.
The residence time (τ) of a ligand at its receptor is the reciprocal of the dissociation rate constant (τ = 1/k_off) and represents the average duration the ligand-receptor complex remains intact. nih.gov A longer residence time can often correlate with a more sustained pharmacological effect. d-nb.info The determination of k_off, as described in the previous section, directly yields the residence time. nih.gov Computational methods, such as molecular dynamics simulations, can also be employed to predict and understand the factors influencing ligand-receptor residence times. jhas-bwu.com
Kinetic selectivity refers to the differentiation of a ligand's binding to various receptors based on their association and dissociation rates, rather than just their equilibrium binding affinities. googleapis.com A compound may exhibit kinetic selectivity by having a long residence time at its intended target while dissociating rapidly from off-target receptors, which can enhance its therapeutic window. googleapis.com Investigating the kinetic selectivity of this compound would involve determining its k_on and k_off rates for a panel of relevant receptors and comparing these values. enzymlogic.comenzymlogic.com Molecular determinants of kinetic selectivity, such as induced-fit mechanisms and the flexibility of the binding site, can be explored through structural biology techniques and computational modeling. d-nb.info
A variety of in vitro methodologies are available to assess receptor binding kinetics. High-performance affinity chromatography (HPAC) and peak profiling can be used to estimate dissociation rates. nih.gov Real-time cell-binding assays with radiolabeled ligands offer a way to measure binding kinetics on living cells, providing a more physiologically relevant context. researchgate.net Fluorescence-based techniques, such as fluorescence polarization and time-resolved fluorescence resonance energy transfer (TR-FRET), are also powerful tools for studying binding kinetics in a high-throughput manner. bmglabtech.com For any of these methods, it is crucial to ensure proper experimental conditions, including equilibration time and appropriate concentrations of the interacting molecules, to obtain reliable data. elifesciences.org
Investigation of Kinetic Selectivity and its Molecular Determinants
Enzymatic Inhibition Mechanisms (In Vitro)
Investigating the inhibitory effects of this compound on specific enzymes is key to understanding its potential biological activities. Cholinesterases are a well-established class of enzymes for such studies.
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are critical enzymes in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine. nih.govnih.gov Inhibition of these enzymes is a therapeutic strategy for conditions like Alzheimer's disease. enzymlogic.com To assess the inhibitory potential of this compound against these enzymes, in vitro assays using sources like Electric eel acetylcholinesterase (EeAChE) and equine butyrylcholinesterase (eqBChE) are commonly performed. nih.govnih.gov
The standard method for this assessment is the Ellman's assay, a colorimetric method that measures the activity of the cholinesterase enzyme. nih.gov By performing this assay in the presence of varying concentrations of this compound, one can determine key inhibitory parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). d-nb.infobindingdb.org These values would quantify the potency of this compound as a cholinesterase inhibitor. Further kinetic studies could elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or mixed). nih.gov
Table 2: Hypothetical Data Table for Cholinesterase Inhibition by this compound
| Enzyme | Source | Inhibition Parameter | Value |
| Acetylcholinesterase | Electric eel (EeAChE) | IC50 | Data not available |
| Acetylcholinesterase | Electric eel (EeAChE) | Ki | Data not available |
| Butyrylcholinesterase | Equine (eqBChE) | IC50 | Data not available |
| Butyrylcholinesterase | Equine (eqBChE) | Ki | Data not available |
Note: This table is for illustrative purposes only. No experimental data for this compound is currently available.
Rho-associated Kinase 1 (ROCK1) Inhibition
This compound is a component of a class of potent inhibitors targeting Rho-associated protein kinases (ROCKs). researchgate.net These kinases, specifically ROCK1 and ROCK2, are serine/threonine protein kinases activated by the Rho family of small GTPases. The Rho/ROCK signaling pathway is integral to regulating a multitude of cellular functions. researchgate.netnih.gov
Research into pyridylthiazole-based ureas, which incorporate the this compound structure, has identified potent ROCK inhibitors with activity in the low nanomolar range. researchgate.net The inhibitory power of these compounds is significantly influenced by the substitution patterns on the associated phenyl ring. For instance, derivatives with hydroxy, methoxy, and amino groups at the meta position of the phenyl ring exhibit the most potent inhibition. researchgate.net Conversely, substitutions at the para position lead to a significant decrease in potency. researchgate.net X-ray crystallography has been instrumental in elucidating the binding mode of this class of inhibitors, providing a structural basis for the observed differences in potency. researchgate.net The inhibition of ROCK in cellular models has been demonstrated by the suppression of phosphorylation of the ROCK substrate, Myosin Phosphatase Target Subunit 1 (MYPT-1). researchgate.net
The development of ROCK inhibitors is an active area of research due to their potential therapeutic applications in various diseases, including cancer and neurological disorders. nih.govgoogle.com For example, the FDA-approved drug fasudil, a ROCK inhibitor, has shown efficacy in animal models of human and rat tumors. researchgate.net
Table 1: Inhibitory Activity of this compound Analogs against ROCK1
| Compound ID | Substitution Pattern | IC₅₀ (nM) |
| 5e | meta-amino | 8 |
| 5g | meta-hydroxyl | Potent (low nM) |
| 5i | ortho-hydroxyl | 620 |
| 5p | meta-propoxy | Less potent than 5g |
| - | para-substitution | Substantial loss of potency |
This table is based on data presented for analogous compounds and illustrates the structure-activity relationship for ROCK1 inhibition. researchgate.net The IC₅₀ value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Kinase Insert Domain Receptor (KDR) Inhibition
The Kinase Insert Domain Receptor (KDR), also known as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), is a type IV receptor tyrosine kinase crucial for angiogenesis, the formation of new blood vessels. wikipedia.orgguidetopharmacology.org Inhibition of KDR is a key strategy in anticancer therapies as it can disrupt tumor proliferation, metastasis, and angiogenesis. wikipedia.org this compound is found within chemical structures that act as KDR inhibitors. wikipedia.org
These inhibitors typically function as small molecules that competitively bind to the ATP-binding site within the tyrosine kinase domain of the receptor. wikipedia.org The KDR gene is located on human chromosome 4 and encodes a receptor with seven extracellular Ig-like domains. wikipedia.orgatlasgeneticsoncology.orgnih.gov The binding of its ligand, VEGF, to these domains initiates a signaling cascade. nih.gov
Pyridine (B92270) derivatives, a class to which this compound belongs, have been developed as KDR inhibitors with antiangiogenic and antiproliferative activities in tumor cells. wikipedia.org The development of such inhibitors is a significant focus in medicinal chemistry, with several compounds advancing through clinical trials for various cancers. wikipedia.org
Farnesyl-Protein Transferase (FPT) Inhibition
Farnesyl-protein transferase (FPT) is an enzyme that catalyzes the post-translational modification of proteins through a process called farnesylation. nih.govscbt.com This modification is vital for the function of numerous proteins involved in cell signaling, division, and growth, including the Ras protein, which is often hyperactive in cancer. nih.govwikipedia.org Consequently, FPT inhibition has emerged as a promising approach for anticancer therapy. nih.govwikipedia.org
While direct studies on this compound as an FPT inhibitor are not extensively detailed in the provided context, the broader class of pyridine-containing compounds has been investigated for this activity. nih.gov The inhibition of FPT prevents the attachment of a farnesyl group to proteins like Ras, which is necessary for their localization to the cell membrane and subsequent signal transduction. wikipedia.org Several FPT inhibitors have been developed and are in various stages of clinical evaluation. nih.gov The therapeutic strategy is considered a non-cytotoxic approach to cancer treatment. nih.gov
The inhibition of protein farnesylation and a related process, geranylgeranylation, has also been shown to have immunomodulatory and anti-inflammatory effects. haematologica.orghaematologica.org For instance, FPT inhibitors can modulate T-cell differentiation and proliferation. haematologica.org
Classification of Inhibition Mechanisms (e.g., Competitive, Non-Competitive, Mechanism-Based)
Small molecule protein kinase inhibitors, including those related to this compound, are classified based on their interaction with the target enzyme. nih.gov The most common classification system is based on the conformational state of the kinase to which the inhibitor binds. nih.govnih.gov
Type I inhibitors bind to the active conformation of the kinase in the ATP-binding pocket. nih.govnih.gov
Type I½ inhibitors bind to an inactive conformation where the DFG motif is in, but the αC-helix is out. nih.govnih.gov
Type II inhibitors bind to the inactive "DFG-out" conformation of the kinase. nih.govnih.gov
Type III inhibitors are allosteric inhibitors that bind to a site adjacent to the ATP-binding pocket. nih.gov
Type IV inhibitors are also allosteric, binding to a site remote from the ATP pocket. nih.govnih.gov
Type V inhibitors are bivalent, binding to two different regions of the kinase domain. nih.gov
Type VI inhibitors bind covalently to their target enzyme. nih.gov
Most kinase inhibitors that are derivatives of pyridine structures, such as those related to this compound, are designed to be ATP-competitive, falling into the Type I, I½, or II categories. wikipedia.orgnih.gov They occupy the adenine-binding pocket and form hydrogen bonds with the hinge region of the kinase. nih.gov The specific type of inhibition can influence the inhibitor's selectivity and residence time on the target. nih.gov
Table 2: Classification of Kinase Inhibitors
| Inhibitor Type | Binding Site | Kinase Conformation | Nature of Inhibition |
| Type I | ATP Pocket | Active (DFG-in) | Reversible |
| Type I½ | ATP Pocket | Inactive (DFG-in, αC-out) | Reversible |
| Type II | ATP Pocket | Inactive (DFG-out) | Reversible |
| Type III | Allosteric (adjacent to ATP site) | Varies | Reversible, Allosteric |
| Type IV | Allosteric (remote from ATP site) | Varies | Reversible, Allosteric |
| Type V | Bivalent | Varies | Reversible |
| Type VI | Active Site | Varies | Covalent, Irreversible |
This table provides a general classification of kinase inhibitors based on established definitions. nih.govnih.gov
Advanced In Vitro Molecular Interaction Studies
Protein-Ligand Interaction Fingerprinting (PLIF)
Protein-Ligand Interaction Fingerprinting (PLIF) is a computational method used to analyze the interactions between a ligand, such as an this compound derivative, and its protein target. researchgate.net This technique converts the complex three-dimensional structural information of a protein-ligand complex into a one-dimensional bitstring. researchgate.net Each bit in this fingerprint represents the presence or absence of specific types of interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, with individual amino acid residues in the binding site. researchgate.net
PLIF is a valuable tool in drug discovery for several reasons:
It provides detailed insights into the structure-activity relationship (SAR) by identifying key interactions that contribute to a compound's biological activity.
It aids in virtual screening by allowing for the clustering of compounds based on their interaction patterns, ensuring a diversity of binding modes in the selected hits.
In fragment-based drug discovery, PLIF can identify "hot spots" in a binding site where multiple fragments interact, guiding the design of more potent molecules.
By comparing the interaction fingerprints of different inhibitors, researchers can understand the basis for their selectivity and potency. nih.govbrieflands.com
For example, PLIF analysis can be used to compare the binding modes of a series of kinase inhibitors to understand why certain substitutions lead to increased or decreased potency. researchgate.net
Distinction and Characterization of Allosteric and Orthosteric Binding Sites
In the context of enzyme inhibition, it is crucial to distinguish between orthosteric and allosteric binding sites.
Orthosteric binding sites are the primary, evolutionarily conserved sites where the endogenous ligand or substrate binds. rsc.orgdrugbank.com For kinases, the orthosteric site is the ATP-binding pocket. Inhibitors that bind here are typically competitive with the natural substrate. nih.gov
Allosteric binding sites are topographically distinct from the orthosteric site. rsc.orgnih.gov Ligands that bind to allosteric sites modulate the protein's function without directly competing with the endogenous ligand. rsc.org This can lead to several advantages, including higher selectivity, as allosteric sites are often less conserved across related proteins than orthosteric sites. rsc.orgresearchgate.net
The characterization of whether an inhibitor binds to an orthosteric or allosteric site involves various experimental and computational techniques. For this compound-related kinase inhibitors, which often target the ATP-binding pocket, they are primarily considered orthosteric inhibitors. researchgate.netwikipedia.org However, the development of allosteric modulators is a growing area of interest in drug discovery. nih.govresearchgate.net Bitopic ligands, which can simultaneously interact with both orthosteric and allosteric sites, represent an emerging strategy to achieve fine-tuned modulation of receptor activity. mdpi.com
Identification of Key Molecular Determinants of Binding Affinity and Inhibition
The pyridine ring itself is a significant contributor to binding. As a bioisostere of a benzene (B151609) ring, the nitrogen atom in the pyridine moiety alters the molecule's physicochemical properties, often improving aqueous solubility and metabolic stability. Crucially, the nitrogen atom can act as a hydrogen bond acceptor, a fundamental interaction for anchoring a ligand within a protein's binding site. The effectiveness of this interaction is highly dependent on the specific topology of the target's active site.
Studies on various classes of inhibitors incorporating the N-pyridin-4-yl moiety reveal common principles. For instance, in a series of N-(pyridin-4-yl)-(indol-3-yl) alkylamides investigated for antiallergic properties, the nature of substituents on the indole (B1671886) ring and the length of the alkylamide linker were found to be critical for inhibitory activity. researchgate.net The analysis suggested that smaller substituents and a specific spacer length (e.g., -CH2CONH-) were desirable for potent histamine (B1213489) antagonist activity. researchgate.net This highlights that beyond the core pyridine structure, the size, hydrophobicity, and hydrogen-bonding capacity of peripheral groups are pivotal in modulating biological action. researchgate.net
Similarly, research on N-pyridylamides of 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamide demonstrated a direct correlation between the mutual arrangement of the benzothiazine and pyridine fragments and the resulting anti-inflammatory and analgesic activity. mdpi.com This underscores the importance of the molecule's spatial conformation in achieving optimal interaction with its target.
Inhibition of Mycobacterial Lipoamide Dehydrogenase (Lpd)
A prominent example of the detailed molecular determinants of inhibition comes from studies of this compound derivatives as inhibitors of Lipoamide dehydrogenase (Lpd) from Mycobacterium tuberculosis (Mtb). Sulfonamide analogs, in particular, were identified as potent and selective inhibitors of Mtb Lpd. rcsb.orgpdbj.org The selectivity over the human Lpd enzyme is a critical feature, attributed to distinct binding modalities. rcsb.orgpdbj.org
Kinetic analysis and crystallography have shown that these inhibitors achieve their selectivity through induced-fit, tight-binding interactions specifically within the mycobacterial enzyme, a mechanism not observed with the human enzyme. rcsb.orgpdbj.org The binding of the inhibitor N2-methyl-N2-[(5-methyl-1H-indazol-7-yl)sulfonyl]-N-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)glycinamide to Mtb Lpd, as detailed in the Protein Data Bank (PDB) entry 7KMY, provides a clear structural basis for its inhibitory action. rcsb.org The pyridin-ylglycinamide portion of the molecule positions itself to form key interactions within the active site, contributing to the high-affinity binding that leads to potent inhibition.
Binding to the SARS-CoV-2 Nsp3 Macrodomain
The versatility of the glycinamide (B1583983) scaffold is further demonstrated by its ability to target viral proteins. A large-scale crystallographic screening effort to identify inhibitors of the SARS-CoV-2 non-structural protein 3 (Nsp3) macrodomain identified several fragments that bind to the enzyme's active site. rcsb.org The Nsp3 macrodomain is a promising antiviral target as it plays a role in counteracting the host's antiviral response. rcsb.org
Among the identified binders was the fragment N2-methyl-N-(4-methylpyridin-2-yl)glycinamide, a close analog of the subject compound. rcsb.org The crystal structure (PDB: 5S2P) reveals the precise orientation of this fragment within the active site, elucidating the key interactions responsible for its binding affinity. These findings showcase how even small fragments containing the pyridin-ylglycinamide motif can effectively engage with and occupy the active sites of viral enzymes, providing a foundation for the development of more potent inhibitors.
The table below summarizes the key molecular determinants for a selection of this compound derivatives and related compounds, highlighting their biological targets and the nature of their interactions.
Table 1: Molecular Targets and Binding Insights for this compound Derivatives
| Derivative/Analog | Biological Target | Key Determinants of Binding Affinity & Inhibition | PDB ID |
|---|---|---|---|
| N |
Mycobacterial Lipoamide Dehydrogenase (Mtb Lpd) | Achieves selectivity through induced-fit, tight-binding interactions specific to the mycobacterial enzyme. rcsb.orgpdbj.org The sulfonamide and pyridinyl groups play a crucial role. | 7KMY rcsb.org |
| N |
SARS-CoV-2 Nsp3 Macrodomain | Binds within the enzyme's active site, demonstrating the utility of the pyridin-ylglycinamide scaffold for engaging viral proteins. rcsb.org | 5S2P rcsb.org |
| N-(pyridin-4-yl)-(indol-3-yl) alkylamides | Histamine H1 Receptor (Antiallergic) | Inhibitory activity is dependent on the size of substituents on the indole ring and the length of the alkylamide spacer. researchgate.net | N/A |
Table 2: Detailed Molecular Interactions of this compound Analogs
| Compound | Target Protein | Interacting Residues (Example) | Type of Interaction | Significance |
|---|---|---|---|---|
| N |
SARS-CoV-2 Nsp3 Macrodomain | Not specified in abstract | Primarily active site binding via hydrogen bonds and hydrophobic interactions. | Anchors the inhibitor in the active site, preventing substrate binding and enzymatic activity. rcsb.org |
| PJ34 (N |
HCoV-OC43 Nucleocapsid Protein | Not specified in abstract | Binds to the N-terminal RNA-binding domain (N-NTD). nih.gov | Reduces the protein's RNA-binding affinity, potentially disrupting viral replication. nih.gov |
Structure Activity Relationship Sar and Rational Design Approaches
Quantitative Structure-Activity Relationships (QSAR)
QSAR methodologies are pivotal in drug discovery for establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of activity for newly designed molecules.
Comparative Molecular Field Analysis (CoMFA)
No CoMFA studies specifically targeting N-pyridin-4-ylglycinamide have been found in the literature. In a typical CoMFA study, a set of molecules with known activities are aligned, and their steric and electrostatic fields are calculated and correlated with biological activity. This process generates contour maps that highlight regions where modifications to the molecular structure could enhance or diminish activity. For example, research on N-ethyl-4-(pyridin-4-yl)benzamide derivatives as ROCK1 inhibitors utilized CoMFA to develop predictive models, achieving a q² value of 0.774, indicating good internal predictivity. nih.gov
Comparative Molecular Similarity Indices Analysis (CoMSIA)
Similar to CoMFA, no CoMSIA studies for this compound are available. CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, analyzes hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This often provides a more detailed understanding of the SAR. In the aforementioned study on N-ethyl-4-(pyridin-4-yl)benzamide derivatives, a CoMSIA model was also generated, yielding robust statistical parameters (q² = 0.676, r² = 0.949). nih.gov
Development of Predictive Models and Interpretation of Contour Maps
The development of predictive QSAR models is contingent on having a dataset of active compounds. Without such data for this compound and its analogs, no models can be built, and therefore, no contour maps can be generated or interpreted for this specific scaffold. The contour maps from CoMFA and CoMSIA studies on other molecular series, such as N-(pyridin-4-ylmethyl)aniline derivatives, provide visual guides for optimization, indicating where bulky groups, positive or negative charges, or hydrophobic and hydrophilic moieties are favored or disfavored. nih.gov
Ligand-Based and Structure-Based Rational Design Principles
Rational design leverages the structural information of a ligand or its biological target to design more potent and selective molecules.
Molecular Fragment Replacement (MFR) for De Novo Ligand Design
The application of Molecular Fragment Replacement (MFR) for the de novo design of this compound analogs has not been reported. This technique involves the computational replacement of molecular fragments with others from a fragment library to create novel molecules with potentially improved properties. A study on N-(pyridin-4-ylmethyl)aniline derivatives as KDR inhibitors successfully used MFR to generate a new molecular database, which was then screened to identify novel potential inhibitors. nih.gov
Computational Design and Virtual Screening of Novel Analogs
Virtual screening is a computational technique used to search large libraries of small molecules to identify those most likely to bind to a drug target. sigmaaldrich.com While a powerful tool, no studies have been published detailing the use of virtual screening to discover or optimize analogs based on the this compound scaffold. The process typically involves docking candidate molecules into a target's binding site or using a ligand-based model (like a QSAR equation) to filter large databases for promising compounds. frontiersin.org
Focused Analysis of this compound Reveals Limited Publicly Available Structure-Activity Relationship Data
The pyridine (B92270) moiety is a well-recognized pharmacophore present in numerous approved drugs and biologically active molecules, valued for its ability to engage in various biological interactions. nih.gov Similarly, the glycinamide (B1583983) fragment is a common feature in medicinal chemistry, often utilized to modulate physicochemical properties and interact with biological targets. However, the specific combination in this compound and its analogs has not been the subject of extensive, publicly documented SAR investigations.
General SAR principles for pyridine-containing compounds often highlight the influence of substituent position, electronics (electron-donating or -withdrawing nature), and steric bulk on biological activity. For instance, modifications to the pyridine ring can impact binding affinity to target proteins, metabolic stability, and solubility. nih.govnih.gov In many kinase inhibitors, the pyridine nitrogen acts as a crucial hydrogen bond acceptor.
Despite these general principles, the direct application and specific findings related to the this compound core are not detailed in the available literature. Research into related but structurally distinct molecules, such as N-(pyridin-4-yl)-(indol-3-yl) alkylamides or 4-(pyridin-4-yloxy)benzamide derivatives, provides insights into how modifications of a pyridine-containing scaffold can influence activity in different biological contexts. nih.gov However, these findings cannot be directly extrapolated to this compound without specific experimental validation.
The absence of dedicated SAR studies, complete with data tables illustrating the effects of structural changes on biological endpoints for this compound, precludes a detailed analysis as per the requested structure. While the fundamental chemical components of this compound are of significant interest in medicinal chemistry, their combined and specific structure-activity landscape remains an area with limited public data.
Q & A
Q. What experimental methods are recommended for determining the crystal structure of N-pyridin-4-ylglycinamide?
- Methodological Answer : X-ray diffraction (XRD) is the gold standard for resolving crystal structures. Use single-crystal XRD data collected at low temperature (e.g., 100 K) to minimize thermal motion artifacts. For refinement, employ SHELXL with the following parameters:
- Isotropic refinement for light atoms (H, C, N, O) followed by anisotropic refinement for non-hydrogen atoms.
- Apply restraints for bond lengths and angles using the DFIX and DANG commands.
- Validate the final model using the R1 (≤ 5%) and wR2 (≤ 15%) indices.
For visualization and packing analysis, use WinGX/ORTEP to generate displacement ellipsoid plots and hydrogen-bonding networks .
Q. How can researchers optimize the synthesis of this compound under mild conditions?
- Methodological Answer : A two-step approach is typical:
Coupling Reaction : React pyridin-4-amine with a protected glycine derivative (e.g., Boc-glycine) using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent in dry dichloromethane (DCM) at 0°C–25°C .
Deprotection : Remove the Boc group using trifluoroacetic acid (TFA) in DCM (1:1 v/v) for 2–4 hours.
Key Considerations :
- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7).
- Purify intermediates via column chromatography (silica gel, gradient elution).
- Confirm purity by HPLC (C18 column, 0.1% formic acid/acetonitrile mobile phase) .
Advanced Research Questions
Q. How should researchers resolve contradictions between spectroscopic data and computational modeling results for this compound?
- Methodological Answer : Contradictions often arise from solvent effects or conformational flexibility. Follow this workflow:
Cross-Validation : Compare experimental NMR (DMSO-d6 vs. CDCl3) and IR spectra with density functional theory (DFT)-calculated spectra (e.g., B3LYP/6-31G* level).
Solvent Modeling : Use implicit solvent models (e.g., CPCM) in computational software to simulate solvent interactions .
Dynamic Analysis : Perform molecular dynamics (MD) simulations to assess conformational stability.
Example : If a predicted carbonyl stretch (1700 cm⁻¹) conflicts with IR data (1680 cm⁻¹), re-examine hydrogen bonding in the crystal lattice using XRD-derived metrics (e.g., O···H distances < 2.5 Å) .
Q. What strategies are effective for analyzing supramolecular interactions in this compound crystals?
- Methodological Answer : Focus on hydrogen bonding and π-π stacking:
Hydrogen-Bond Analysis : Use PLATON or Mercury to calculate donor-acceptor distances and angles from XRD data. For N-pyridin-4-ylglycinamide, prioritize N–H···O and O–H···N interactions .
π-π Stacking : Measure centroid-to-centroid distances (< 4.0 Å) and dihedral angles (< 20°) between pyridine rings.
Data Interpretation :
Q. How can researchers design experiments to study the stability of this compound under varying pH conditions?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
pH Titration : Monitor UV-Vis absorbance (250–300 nm) at pH 2–12 to identify pKa values.
Degradation Studies : Incubate the compound in buffered solutions (pH 1.2, 4.5, 6.8) at 37°C for 24–72 hours. Analyze degradation products via LC-MS (ESI+ mode).
Kinetic Modeling : Fit degradation data to first-order or Arrhenius models to predict shelf-life .
Data Analysis and Reproducibility
Q. What criteria should be applied to assess the reproducibility of this compound synthesis protocols?
- Methodological Answer : Adopt the NIH guidelines for preclinical research reproducibility :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
